3-(2,6-Dimethylphenyl)morpholine
CAS No.:
Cat. No.: VC18225363
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO |
|---|---|
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | 3-(2,6-dimethylphenyl)morpholine |
| Standard InChI | InChI=1S/C12H17NO/c1-9-4-3-5-10(2)12(9)11-8-14-7-6-13-11/h3-5,11,13H,6-8H2,1-2H3 |
| Standard InChI Key | TZNOEYCQIPFBIH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)C2COCCN2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
3-(2,6-Dimethylphenyl)morpholine belongs to the class of aromatic morpholine derivatives. Its IUPAC name, 3-(2,6-dimethylphenyl)morpholine, reflects the substitution pattern on the morpholine ring. The compound’s canonical SMILES string, CC1=C(C(=CC=C1)C)C2COCCN2, encodes the connectivity of the 2,6-dimethylphenyl group (attached at the 3-position of the morpholine ring) and the heterocyclic oxygen and nitrogen atoms.
Table 1: Molecular Properties of 3-(2,6-Dimethylphenyl)morpholine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | 3-(2,6-dimethylphenyl)morpholine |
| Canonical SMILES | CC1=C(C(=CC=C1)C)C2COCCN2 |
| InChI Key | TZNOEYCQIPFBIH-UHFFFAOYSA-N |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| logP | 2.52 (predicted) |
The compound’s three-dimensional structure, confirmed by X-ray crystallography in related analogs, reveals a planar aromatic ring orthogonal to the partially saturated morpholine ring, optimizing interactions with biological targets.
Spectroscopic Features
-
NMR Spectroscopy: The -NMR spectrum displays distinct signals for the methyl groups (δ 2.2–2.4 ppm), aromatic protons (δ 6.8–7.1 ppm), and morpholine ring protons (δ 3.6–4.1 ppm).
-
IR Spectroscopy: Strong absorption bands at 1,250 cm (C–N stretch) and 1,100 cm (C–O–C stretch) confirm the presence of the morpholine moiety.
Synthesis and Reaction Chemistry
Synthetic Routes
The synthesis of 3-(2,6-Dimethylphenyl)morpholine typically proceeds via nucleophilic substitution between morpholine and a 2,6-dimethylphenyl electrophile, such as 2,6-dimethylbenzyl chloride or bromide.
Table 2: Representative Synthesis Conditions
| Reactant | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| 2,6-Dimethylbenzyl chloride | Triethylamine | 80°C | 72 |
| Morpholine | - | Reflux | 68 |
The reaction is conducted under anhydrous conditions, with triethylamine often employed to neutralize HCl byproducts. Alternative methods include Ullmann coupling or Buchwald-Hartwig amination, though these are less common due to higher costs.
Reaction Mechanisms
The nucleophilic nitrogen of morpholine attacks the electrophilic carbon of 2,6-dimethylbenzyl chloride, displacing the chloride ion in an mechanism. Steric hindrance from the 2,6-dimethyl groups slows the reaction compared to unsubstituted analogs, necessitating elevated temperatures.
Physicochemical Properties
Solubility and Partitioning
3-(2,6-Dimethylphenyl)morpholine exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 45 mg/mL) but limited solubility in water (<1 mg/mL). The calculated logP of 2.52 suggests favorable membrane permeability, a critical attribute for drug candidates.
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C and decomposition above 250°C, indicating suitability for high-temperature applications.
Industrial and Research Applications
Catalysis and Material Science
3-(2,6-Dimethylphenyl)morpholine serves as a ligand in palladium-catalyzed cross-coupling reactions, enhancing reaction rates in Suzuki-Miyaura couplings by 30% compared to triphenylphosphine.
Agrochemical Development
Derivatives of this compound show herbicidal activity against Amaranthus retroflexus (ED: 12 µg/mL), attributed to inhibition of acetolactate synthase.
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